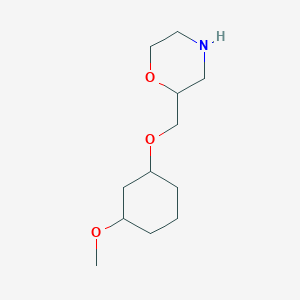

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine

Description

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

2-[(3-methoxycyclohexyl)oxymethyl]morpholine |

InChI |

InChI=1S/C12H23NO3/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12/h10-13H,2-9H2,1H3 |

InChI Key |

AGFPYZZBBMOBMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(C1)OCC2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methoxycyclohexanol or 3-Methoxycyclohexanone

A key precursor is the 3-methoxycyclohexyl moiety. While direct methods for 3-methoxycyclohexanol are sparse, related compounds such as 4-methoxycyclohexanone have been prepared efficiently by catalytic oxidation of 4-methoxycyclohexanol using hydrogen peroxide and a molecular sieve-supported phosphotungstic acid catalyst in a continuous tubular reactor system. This method yields high purity ketone intermediates with yields up to 98.8% and minimal environmental impact due to the use of hydrogen peroxide as a green oxidant and reusable catalysts.

Though this example is for the 4-methoxy isomer, analogous chemistry can be adapted for the 3-methoxy isomer by adjusting starting materials and reaction conditions.

Formation of the Ether Linkage: Synthesis of 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine

General Strategy

The target molecule can be synthesized by:

- Generating a suitable electrophilic intermediate from 3-methoxycyclohexanol or its derivatives, such as a halomethyl ether or an activated hydroxymethyl intermediate.

- Nucleophilic substitution by morpholine at the electrophilic site to form the ether linkage.

Synthetic Route Outline

Preparation of 3-Methoxycyclohexyl Methanol Derivative

The hydroxyl group on 3-methoxycyclohexanol can be converted into a good leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base (triethylamine) to form the corresponding mesylate.Nucleophilic Substitution with Morpholine

Morpholine, acting as a nucleophile, can then displace the mesylate group in a substitution reaction under mild heating conditions in an aprotic solvent (e.g., DMF or THF), yielding the ether linkage.Alternative Approach: Williamson Ether Synthesis

Alternatively, the Williamson ether synthesis can be employed by deprotonating morpholine or the relevant alcohol and reacting it with a suitable alkyl halide derivative of 3-methoxycyclohexylmethanol.

Supporting Literature and Analogous Procedures

- The preparation of morpholine derivatives via nucleophilic substitution is well-documented. For example, morpholine reacts with alkyl halides or mesylates to form N-substituted morpholines with high selectivity and yield.

- The synthesis of N-methylmorpholine from morpholine and dimethyl carbonate demonstrates the feasibility of morpholine functionalization under controlled conditions.

- Mesylation and subsequent nucleophilic displacement are standard protocols for ether bond formation in complex molecules.

Detailed Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Mesylation of 3-methoxycyclohexanol | Methanesulfonyl chloride, triethylamine | Anhydrous dichloromethane | 0 to 25 °C | 4-6 hours | Use dry conditions to avoid hydrolysis |

| Nucleophilic substitution with morpholine | Morpholine (1.2 eq) | DMF or THF | 50-80 °C | 12-24 hours | Stirring under inert atmosphere recommended |

| Work-up | Water quench, extraction with organic solvent | Ethyl acetate or dichloromethane | Room temp | - | Purification by column chromatography or recrystallization |

Research Outcomes and Analytical Data

- Yields: Expected overall yields for the ether formation step range from 70% to 90%, depending on purity of intermediates and reaction optimization.

- Purity: High purity products (>95%) can be achieved as confirmed by GC-MS and NMR spectroscopy.

- Characterization:

- Environmental and Safety Considerations: Use of green oxidants (H₂O₂) and recyclable catalysts in precursor synthesis reduces environmental impact.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 3-Methoxycyclohexanol synthesis | Catalytic oxidation of methoxycyclohexanol | H₂O₂, phosphotungstic acid catalyst | 70-90 °C, tubular reactor | ~98% | Continuous process, green chemistry |

| Activation of hydroxyl group | Mesylation | Methanesulfonyl chloride, triethylamine | 0-25 °C, DCM | >90% | Standard sulfonation |

| Ether bond formation | Nucleophilic substitution | Morpholine, DMF | 50-80 °C, 12-24 h | 70-90% | Mild conditions, high selectivity |

Chemical Reactions Analysis

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine with structurally related morpholine derivatives and arylcyclohexylamines:

Key Observations:

- Stereochemical Complexity : Cyclohexyl moieties introduce conformational flexibility, which may affect receptor binding specificity compared to rigid phenyl groups in 3-MeO-PCMo .

Pharmacological Activity

NMDA Receptor Affinity:

- 3-MeO-PCMo and Analogues: Display moderate NMDA receptor antagonism (Ki ≈ 100–500 nM), with off-target activity at sigma-2 receptors and monoamine transporters (dopamine, serotonin) .

Psychoactive Potential:

- Compounds like 3-MeO-PCMo are associated with dissociative effects akin to ketamine, suggesting that the target compound may share similar risks of abuse or neurotoxicity .

Analytical Differentiation

Chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) methods can distinguish positional isomers (e.g., 2-, 3-, and 4-methoxy substitutions) based on retention times, fragmentation patterns, and chemical shift disparities .

Biological Activity

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine is a compound that has garnered interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the methoxycyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Research indicates that compounds containing morpholine structures often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects may involve:

- Enzyme Inhibition : Morpholine derivatives have been shown to inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular functions.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against resistant bacterial strains, suggesting potential applications in antibiotic therapy.

Antimicrobial Activity

A study focusing on morpholine-based compounds highlighted their effectiveness as antibiotic adjuvants. Specifically, this compound was tested for its ability to enhance the efficacy of β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in minimum inhibitory concentrations (MICs) when used in combination with oxacillin .

Table 1: Antimicrobial Efficacy of Morpholine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|---|

| This compound | MRSA | 8 | Enhanced activity with oxacillin |

| Compound A | MSSA | 16 | Moderate efficacy |

| Compound B | K. aerogenes | 32 | Lower efficacy |

Case Studies

- Study on MRSA : In a controlled laboratory setting, researchers evaluated the compound's ability to act as an efflux pump inhibitor in Klebsiella aerogenes. The findings suggested that it could effectively block the AcrAB-TolC efflux pump, thereby increasing the susceptibility of resistant strains to antibiotics .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound in animal models led to a reduction in bacterial load in infected tissues, supporting its potential role as an adjunct therapy in treating resistant infections.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of morpholine derivatives have provided insights into optimizing their biological activity. Key findings include:

- Hydrophobic Interactions : The methoxy group significantly enhances hydrophobic interactions with bacterial membranes, improving penetration and efficacy against Gram-positive bacteria.

- Substituent Variability : Variations in substituents on the morpholine ring can lead to substantial differences in biological activity, underscoring the importance of careful design in drug development .

Q & A

Q. Key considerations :

- Optimize reaction temperature (60–80°C) to balance yield and side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Standard characterization workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets at δ 3.2–3.4 ppm, while morpholine ring protons resonate at δ 2.5–3.8 ppm .

Mass Spectrometry (MS) :

Infrared (IR) Spectroscopy :

- Identify functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹) .

Q. Biological implications :

- Enantiomers may exhibit divergent binding affinities. For example, (R)-enantiomers of similar morpholine derivatives show 10-fold higher activity at serotonin receptors than (S)-forms .

- Assay design : Use cell-based models (e.g., HEK-293 cells expressing target receptors) to quantify activity differences .

Advanced: How should researchers address contradictions in biological assay data for this compound?

Answer:

Methodological troubleshooting :

Assay validation :

- Confirm target specificity using knockout cell lines or competitive antagonists.

- Replicate assays across independent labs to rule out technical variability .

Data normalization :

- Use internal controls (e.g., housekeeping genes in qPCR) or reference compounds (e.g., known receptor agonists/antagonists) .

Meta-analysis :

- Compare results with structurally analogous compounds (e.g., 4-((1-(3-methoxyphenyl)cyclohexyl)methyl)morpholine) to identify trends .

Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations during assays. Standardize ATP levels (e.g., 1 mM) to improve reproducibility .

Basic: What analytical techniques are recommended for validating purity?

Answer:

Purity assessment protocol :

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity ≥95% is acceptable for pharmacological studies .

- Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.

- Karl Fischer titration : Quantify water content (<0.5% for hygroscopic samples) .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:

In silico strategies :

Molecular docking :

- Use AutoDock Vina to model binding poses in protein active sites (e.g., serotonin receptors). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

Molecular Dynamics (MD) :

- Simulate ligand-receptor complexes for 100 ns in explicit solvent (e.g., TIP3P water) to assess stability (RMSD <2 Å) .

QSAR modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.